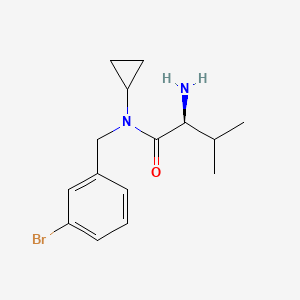

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13468509

Molecular Formula: C15H21BrN2O

Molecular Weight: 325.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BrN2O |

|---|---|

| Molecular Weight | 325.24 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1 |

| Standard InChI Key | UVMUMJZAZAXEBO-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N |

| SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide features a stereogenic center at the second carbon of the butyramide chain, conferring (S)-configuration. The molecule comprises three distinct regions:

-

3-Bromo-benzyl group: A brominated aromatic ring at the meta position, enhancing electrophilic reactivity and potential for cross-coupling reactions.

-

Cyclopropyl substituent: A strained three-membered carbocycle attached to the amide nitrogen, likely influencing conformational rigidity and metabolic stability.

-

3-Methyl-butyramide backbone: A branched aliphatic chain with a terminal amide group, common in peptide mimetics and protease inhibitors.

Calculated Physicochemical Properties

Based on structural analogs , key properties were extrapolated:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrN₂O |

| Molecular Weight | 324.24 g/mol |

| Estimated Density | 1.3±0.1 g/cm³ |

| Boiling Point | ~300°C (decomposes) |

| LogP (Partition Coefficient) | 2.1±0.3 |

| Polar Surface Area (PSA) | 58.2 Ų |

The bromine atom contributes significantly to molecular weight and lipophilicity (LogP), suggesting moderate membrane permeability. The cyclopropyl group may reduce rotational freedom, potentially enhancing target binding specificity .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via sequential amidation and alkylation steps:

-

Core formation: Coupling 3-methylbutyric acid with a protected amine to form the butyramide backbone.

-

Benzyl introduction: Reacting the intermediate with 3-bromobenzyl bromide under nucleophilic substitution conditions.

-

Cyclopropane functionalization: Introducing the cyclopropyl group via Buchwald-Hartwig amination or transition metal-catalyzed cross-coupling.

Industrial-Scale Considerations

Large-scale production would require:

-

Catalytic asymmetric synthesis to ensure enantiomeric purity of the (S)-configured amine.

-

Flow chemistry systems to manage exothermic reactions during benzylation.

-

Crystallization techniques for final purification, leveraging the compound’s predicted low solubility in non-polar solvents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals for key protons:

-

Aromatic protons: δ 7.2–7.5 ppm (multiplet, 4H, benzyl ring).

-

Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet, 4H).

-

Amide NH: δ 6.8 ppm (broad singlet, exchanges with D₂O).

Mass Spectrometry

Expected fragmentation pattern:

-

Base peak at m/z 324 ([M]⁺).

-

Characteristic loss of Br- (m/z 245) and cyclopropane ring (m/z 198).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume